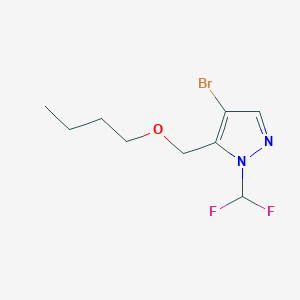

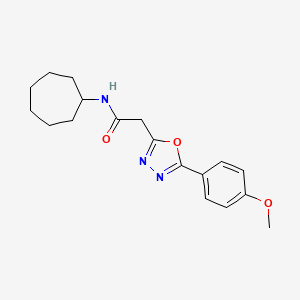

3-cyano-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-cyano-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide” is a chemical compound . It’s a derivative of cyanoacetohydrazides, which are precursors in reactions leading to the construction of heterocycles .

Synthesis Analysis

The synthesis of such compounds often involves the use of cyanoacetohydrazides as precursors in reactions leading to the construction of heterocycles . The substrate can act as an ambident nucleophile, that is, as both an N- and C-nucleophile . Upon treatment of cyanoacetic acid hydrazide with various reactants, attack can take place at five possible sites .Chemical Reactions Analysis

Cyanoacetohydrazides are used in a variety of reactions, including cyclocondensation and cyclization . They can react with numerous reactants (nucleophiles and electrophiles) to synthesize a variety of polyfunctional heterocyclic compounds of biological interest .Applications De Recherche Scientifique

Antioxidant Activity

Benzamide derivatives, including compounds similar to 3-cyano-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide, have been studied for their antioxidant properties . These compounds can scavenge free radicals and chelate metals, which is crucial in preventing oxidative stress that can lead to chronic diseases such as cancer and heart disease.

Antibacterial Applications

The antibacterial activity of benzamide compounds has been explored against various gram-positive and gram-negative bacteria . By inhibiting bacterial growth, these compounds can be potential candidates for developing new antibacterial drugs, especially in an era where antibiotic resistance is a growing concern.

Synthesis of Heterocyclic Compounds

Benzamide derivatives are used as precursors in the synthesis of a wide variety of heterocyclic compounds . These heterocycles are fundamental structures in many drugs and are essential for the development of new medications with potential therapeutic applications.

Drug Discovery

Amide compounds, including benzamides, play a significant role in drug discovery due to their presence in many natural products and drugs . Their structural versatility allows for the creation of a vast array of compounds with diverse biological activities, which can be optimized for better efficacy and safety in drug development.

Industrial Applications

Beyond medical applications, benzamide derivatives are utilized in various industrial sectors, including plastics, rubber, paper, and agriculture . Their chemical properties make them suitable for use as intermediates in the synthesis of more complex compounds.

Biological Molecule Synthesis

Benzamides are widespread structural components found in potential biological molecules such as proteins and synthetic intermediates . They are involved in the synthesis of commercial drugs and play a role in the structure and function of natural products.

Propriétés

IUPAC Name |

3-cyano-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S/c1-22-15-7-5-13(6-8-15)16(20)11-19-17(21)14-4-2-3-12(9-14)10-18/h2-9,16,20H,11H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMJWKZPPGGCQHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC(=C2)C#N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-cyano-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Cyclopropyl-2-({1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2745587.png)

![N-(2,4-dimethoxyphenyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2745589.png)

![1-(3-Chlorophenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2745591.png)

![2-[(2,5-dimethylphenyl)amino]-N-[(2-methoxyphenyl)methyl]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2745592.png)

![(Z)-methyl 2-(2-((2-(4-chlorophenoxy)acetyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2745593.png)

![3-Amino-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid](/img/structure/B2745597.png)